2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with an acetamide derivative.
Thioether formation: The intermediate product is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methylphenyl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide may impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its analogs.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-9(20)16-12-6-7-14(19-18-12)22-8-13(21)17-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFOGNGZOLBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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